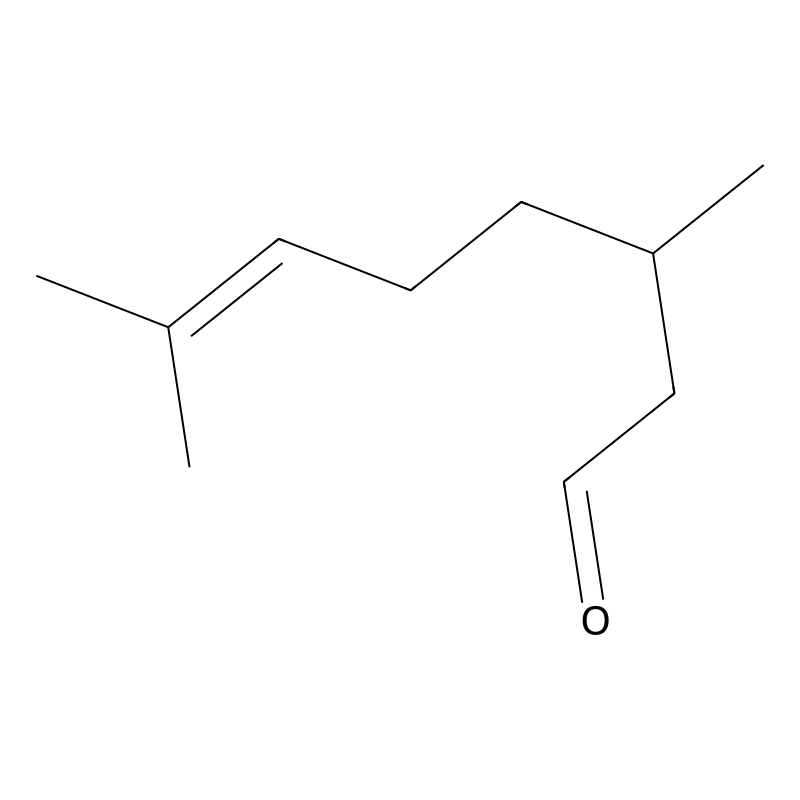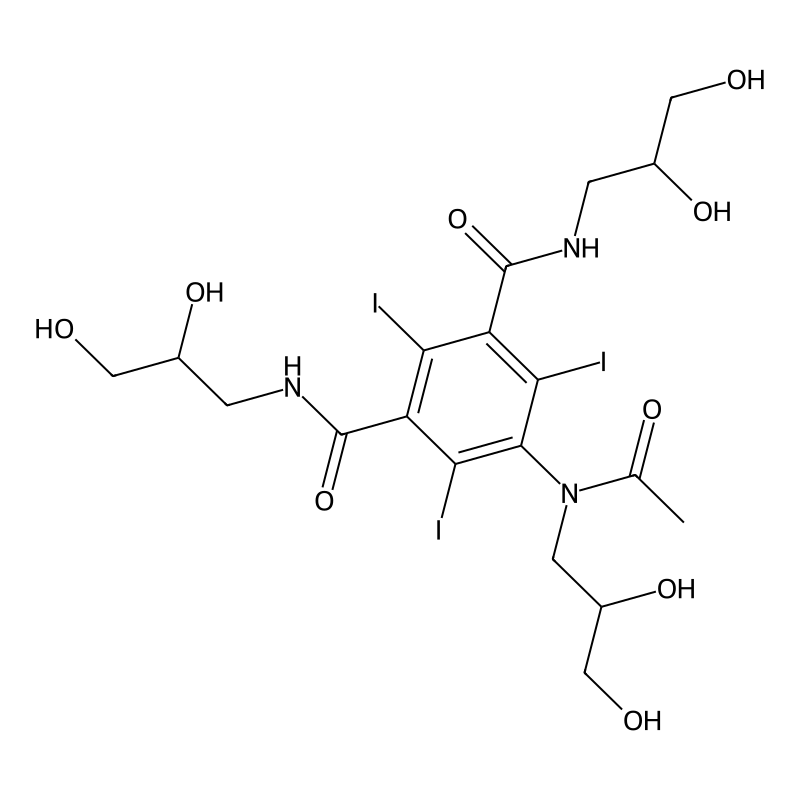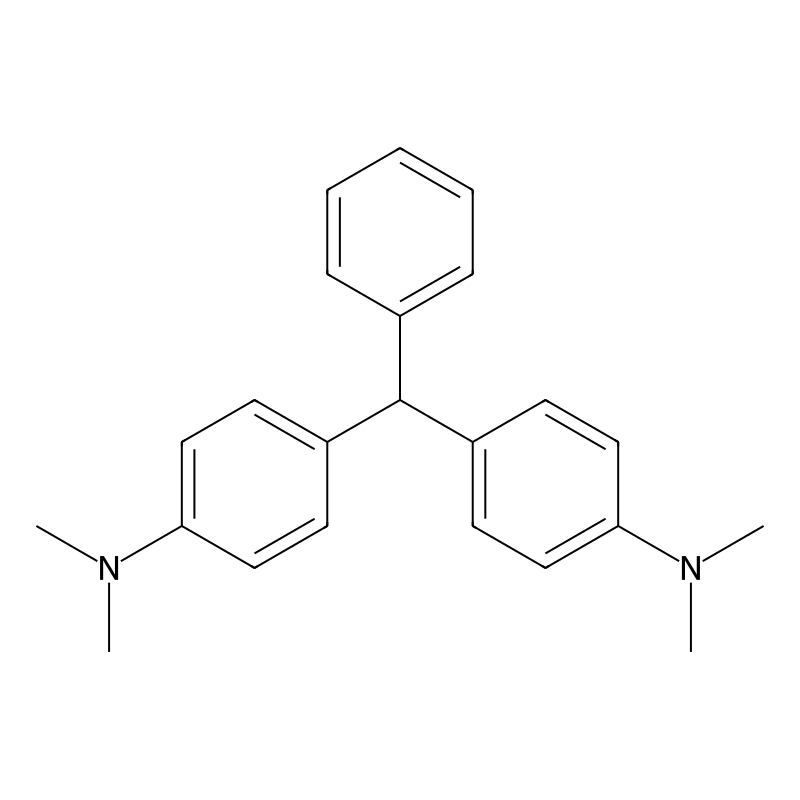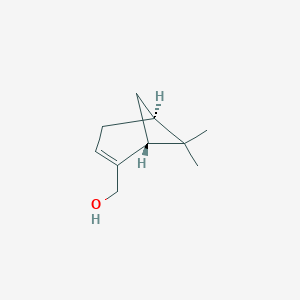Chromatography Standards
CAS No.:106-23-0
Molecular Formula:C10H18O
Molecular Weight:154.25 g/mol
Availability:
In Stock
CAS No.:66108-95-0
Molecular Formula:C19H26I3N3O9
Molecular Weight:821.1 g/mol
Availability:
In Stock
CAS No.:129-73-7
Molecular Formula:C23H26N2
Molecular Weight:330.5 g/mol
Availability:
In Stock
CAS No.:491-70-3
Molecular Formula:C15H10O6
Molecular Weight:286.24 g/mol
Availability:
In Stock
CAS No.:123-86-4
Molecular Formula:C6H12O2
CH3COO(CH2)3CH3
C6H12O2
CH3COO(CH2)3CH3
C6H12O2
Molecular Weight:116.16 g/mol
Availability:
In Stock
CAS No.:19894-97-4
Molecular Formula:C10H16O
Molecular Weight:152.23 g/mol
Availability:
In Stock





